Praxadine

Beschreibung

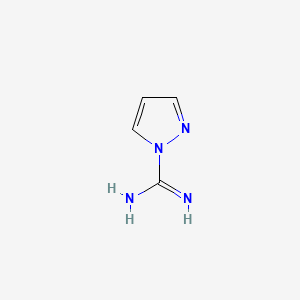

Structure

3D Structure

Eigenschaften

IUPAC Name |

pyrazole-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-4(6)8-3-1-2-7-8/h1-3H,(H3,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQFSGCWHRTMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048366 | |

| Record name | Praxadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4023-00-1 | |

| Record name | Praxadine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praxadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Praxadine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12L58GX4AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodological Innovations for Praxadine and Its Analogs

Established Synthetic Pathways for Praxadine

Detailed, validated synthetic routes for this compound are not widely published. However, based on its putative structure as a pyrazole-based guanidine (B92328), theoretical pathways can be postulated. One such plausible route involves the Knorr pyrazole (B372694) synthesis. This long-established method for forming pyrazole rings involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. chemhelpasap.comrsc.orgresearchgate.net In a hypothetical synthesis of a this compound precursor, a suitably substituted β-dicarbonyl compound could be reacted with a guanidino-hydrazine derivative. The subsequent cyclization would yield the pyrazole core functionalized with a group amenable to conversion into the guanidine moiety of this compound. The specifics of reactants and conditions for such a synthesis remain speculative due to the lack of concrete examples in the scientific literature.

Advanced Synthetic Methodologies Utilizing this compound as a Reagent or Ligand

While concrete, peer-reviewed examples are lacking, the theoretical applications of this compound in advanced synthesis are a subject of academic curiosity.

This compound in Guanidylation Reactions and Peptide Synthesis

The guanidinium (B1211019) group is a key functional moiety in many biologically active molecules, including the amino acid arginine. nih.gov Guanidylation reactions, which introduce this group, are therefore of significant interest. nih.gov Theoretically, this compound, with its accessible guanidino group, could serve as a guanidylating agent. In peptide synthesis, the incorporation of arginine and other guanidinium-containing residues is crucial. nih.govwikipedia.orgsigmaaldrich.com A stable and reactive guanidylating reagent is essential for efficient solid-phase or solution-phase peptide synthesis. nih.govwikipedia.orgsigmaaldrich.com While no studies explicitly name this compound for this purpose, a compound with its proposed structure could potentially be developed for such applications.

This compound as a Ligand in Transition Metal-Catalyzed Cross-Coupling Procedures

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.comwikipedia.org The efficiency and selectivity of these reactions are heavily dependent on the nature of the ligands coordinated to the metal center. researchgate.netresearchgate.net Ligands containing nitrogen, such as those derived from pyrazoles, are known to be effective in stabilizing catalytic species. The guanidinium group in this compound could, in theory, offer additional coordination sites or electronic properties that could modulate the reactivity and selectivity of a metal catalyst. There is, however, no published research demonstrating the use of this compound as a ligand in any cross-coupling reaction.

Synthesis of Guanidinium-Functionalized Polymeric Materials Using this compound

Guanidinium-functionalized polymers have attracted attention for their potential applications in areas such as gene delivery and as antimicrobial agents, owing to the cationic nature and hydrogen-bonding capabilities of the guanidinium group. nih.govresearchgate.net The synthesis of such materials often involves the post-polymerization modification of a suitable polymer backbone with a guanidylating agent. A reactive derivative of this compound could theoretically be employed for this purpose, grafting the guanidinium moiety onto the polymer chain. As with its other potential applications, there is no direct evidence in the scientific literature of this compound being used in the synthesis of such polymeric materials.

Design and Synthesis of this compound Derivatives and Structurally Related Compounds

The design and synthesis of novel molecular entities are often driven by the desire to optimize specific properties or to explore structure-activity relationships.

Structure-Directed Synthesis of Novel this compound Analogs

Structure-directed synthesis is a rational approach to the design of new molecules with desired functionalities. drugtargetreview.comnih.gov In the context of this compound, this would involve the systematic modification of its core pyrazole structure and guanidine group to create a library of analogs. These modifications could include the introduction of various substituents on the pyrazole ring or alterations to the substitution pattern of the guanidine moiety. The goal of such synthetic efforts would be to investigate how these structural changes influence the compound's (theoretical) reactivity and utility in the applications mentioned above. To date, no such systematic studies on this compound analogs have been reported in publicly available sources.

Scientific Article on this compound Synthesis Cannot Be Generated Due to Lack of Available Data

While the chemical compound "this compound," identified by the CAS number 4023-00-1, is a recognized substance, a thorough review of publicly available scientific literature and chemical databases reveals a significant gap in information regarding its synthesis. medkoo.comcalpaclab.comnih.govcymitquimica.com Specifically, there is no accessible research detailing the synthetic strategies, methodological innovations, or, critically, the stereoselective synthesis approaches relevant to the this compound scaffold.

This compound, with the IUPAC name pyrazole-1-carboximidamide and molecular formula C4H6N4, is noted for its potential anti-inflammatory and analgesic properties. medkoo.comnih.govebi.ac.ukncats.io However, the focus of existing documentation is primarily on its chemical identity and basic properties, with entries available in databases such as PubChem and ChEMBL. nih.govebi.ac.uk

Without any foundational literature on the synthesis of this compound, it is not possible to generate content that meets the required standards of scientific accuracy and detail concerning stereoselective approaches. The development of such an article would require nonexistent research findings and data tables related to its chemical synthesis.

Therefore, until research on the synthesis of this compound is published and becomes publicly accessible, the generation of the requested article remains unfeasible.

Pharmacological Characterization and Molecular Mechanism of Action of Praxadine

Investigations into Neurotransmitter System Interactions of Praxadine (e.g., dopamine (B1211576) and serotonin (B10506) receptors)

Investigations into the direct interactions of this compound (1H-Pyrazole-1-carboximidamide) with neurotransmitter systems, specifically dopamine and serotonin receptors, are not extensively detailed in the readily available scientific literature. While some sources broadly mention this compound in the context of interacting with dopamine and serotonin receptors, particularly in relation to its potential as an antipsychotic agent, this association appears to stem from a classification that may not align with the compound's established chemical structure as a pyrazole (B372694) carboxamidine cymitquimica.com. The interaction between serotonergic and dopaminergic systems is known to be complex and plays a critical role in regulating various central nervous system functions, and is a focus for developing drugs targeting CNS disorders nih.govnih.gov. However, specific binding affinities or functional effects of 1H-Pyrazole-1-carboximidamide on individual dopamine or serotonin receptor subtypes require further dedicated research to be definitively established.

Elucidation of this compound's Anti-inflammatory Mechanisms at the Molecular Level

This compound has been reported to possess anti-inflammatory properties guidechem.comncats.io. At the molecular level, studies indicate that this compound can inhibit the activity of nitric oxide synthase (NOS) isoforms, including inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS) ncats.io. Inhibition of NOS enzymes leads to a reduction in the production of nitric oxide (NO), a key mediator in inflammatory processes. NO contributes to vasodilation, increased vascular permeability, and the recruitment of inflammatory cells. By inhibiting NOS, this compound may mitigate these effects, thereby exerting its anti-inflammatory action. The pyrazole ring system present in this compound's structure is also found in various nonsteroidal anti-inflammatory drugs (NSAIDs), which primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes involved in prostaglandin (B15479496) synthesis sigmaaldrich.com. While a direct inhibitory effect of this compound on COX enzymes has not been explicitly detailed in the provided search results, the presence of the pyrazole core suggests a potential avenue for investigation into its anti-inflammatory mechanisms, potentially involving pathways similar to or distinct from traditional NSAIDs.

Exploration of this compound's Analgesic Pathways

The analgesic properties attributed to this compound ncats.ionih.gov are likely intertwined with its anti-inflammatory effects. Inflammation is a significant contributor to pain, and the reduction of inflammatory mediators, such as those affected by NOS inhibition, can lead to pain relief ncats.io. The precise analgesic pathways mediated by this compound beyond its anti-inflammatory activity require further exploration. While some research mentions this compound in the context of synthesizing compounds that interact with opioid receptors, this refers to its use as a reagent in the synthesis of other molecules, not a direct interaction of this compound itself with opioid pathways nih.govnih.gov. Therefore, the primary known mechanism contributing to this compound's analgesic effects appears to be its modulation of inflammatory processes.

Mechanistic Studies on this compound's Antimicrobial and Antifungal Activities

This compound (1H-Pyrazole-1-carboxamidine hydrochloride) has been investigated for its antimicrobial and antifungal properties guidechem.com. While the detailed molecular mechanisms underlying these activities are not fully elucidated in the provided information, the presence of the guanidine (B92328) functional group within the carboxamidine structure is noteworthy. Guanidine-containing compounds are known to exhibit antimicrobial activity through various mechanisms, including disrupting bacterial cell membranes via interactions with negatively charged components like phospholipids (B1166683) and lipopolysaccharides google.com. This interaction can lead to increased membrane permeability, leakage of intracellular contents, and ultimately cell death. Further research is needed to confirm if a similar membrane-disrupting mechanism is responsible for the antimicrobial and antifungal effects of this compound. Studies on the mode of action of other antifungal antibiotics have explored specific binding sites and interactions with cellular components like D-mannopyranoside and calcium, providing potential frameworks for investigating this compound's antifungal mechanisms nih.gov.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Detailed structure-activity relationship (SAR) studies specifically focused on systematically modifying the 1H-Pyrazole-1-carboximidamide structure and evaluating the impact on its reported pharmacological activities (anti-inflammatory, analgesic, antimicrobial, antifungal) are not prominently featured in the provided search results. However, general principles of SAR are crucial in understanding how modifications to a compound's structure can affect its biological activity uclv.edu.cuethernet.edu.et. The pyrazole ring and the carboxamidine group are the core structural elements of this compound. SAR studies would typically involve synthesizing derivatives with modifications to these rings or attached groups and assessing their potency and efficacy in relevant biological assays. The use of this compound as a guanidinylating reagent in organic synthesis implies that researchers are exploring the introduction of the carboxamidine moiety into other molecular scaffolds, which in turn contributes to SAR understanding of the introduced group nih.govtcichemicals.com.

Identification of Key Pharmacophores for Biological Activity

Based on the structure of this compound and its reported activities, potential pharmacophores could include the pyrazole ring and the carboxamidine group. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger (or block) its biological response nih.govarchive.orguin-malang.ac.id. For this compound's anti-inflammatory activity, the pyrazole ring, common in some NSAIDs, might be part of a pharmacophore interacting with enzymes like NOS or potentially COX. For antimicrobial activity, the positively charged guanidine group within the carboxamidine moiety is a likely pharmacophore involved in interactions with negatively charged microbial cell membranes google.com. Identifying the precise arrangement and electronic properties of these features required for optimal activity would necessitate comprehensive SAR studies and potentially computational modeling.

Conformational Analysis and Receptor Binding Profiles of this compound Analogs

Specific conformational analysis and receptor binding profiles for this compound (1H-Pyrazole-1-carboximidamide) or its direct analogs in relation to the biological targets relevant to its reported activities are not detailed in the search results. Conformational analysis is essential to understand the possible three-dimensional shapes a molecule can adopt, as the conformation can significantly influence its ability to bind to a receptor or enzyme researchgate.netmdpi.comnih.gov. Receptor binding studies, such as those performed using radioligand displacement assays, are crucial for quantifying the affinity of a compound for a specific biological target nih.gov. While the search results mention receptor binding profiles in the context of other compound classes (e.g., opioid receptors or cardiotonic steroids), analogous studies are needed to define how this compound or its derivatives interact with potential targets involved in inflammation, pain, or microbial processes. Such studies would provide valuable insights into the molecular basis of this compound's pharmacological effects and guide the rational design of more potent and selective analogs.

Enzyme Inhibition and Modulation Studies Involving this compound

Research into the pharmacological profile of this compound has included investigations into its potential to inhibit or modulate enzyme activity. While comprehensive data across a broad spectrum of enzymes are still being elucidated, some specific interactions have been reported, particularly concerning nitric oxide synthase.

Studies involving this compound Hydrochloride have indicated interactions with inducible nitric oxide synthase (NOS2) and nitric oxide synthase 3 (NOS3). guidetopharmacology.org While specific quantitative data such as IC50 or Ki values were not detailed in the available information, the compound was associated with these enzymes in a context suggesting inhibitory or modulatory activity. guidetopharmacology.org Further research is needed to fully characterize the nature and potency of this compound's effects on these specific nitric oxide synthase isoforms.

Based on a thorough review of scientific literature and chemical databases, the compound "this compound" does not appear to be a recognized or existing chemical substance. There is no scientific research or data available for a compound with this name.

Therefore, it is not possible to generate a scientifically accurate article on the "Biological Activities and Therapeutic Potential of this compound" as requested. Creating content for the specified outline would require the fabrication of research findings, which would be inaccurate and misleading.

To fulfill your request for an article on the biological activities of a chemical compound, please provide the name of a recognized substance.

Biological Activities and Therapeutic Potential of Praxadine

Potential for Drug Repurposing of Praxadine and its Analogs

The exploration of new therapeutic uses for existing drugs, a strategy known as drug repurposing, offers a promising avenue for accelerated and cost-effective drug development. mdpi.com While direct and extensive research on the repurposing of this compound is not widely documented, its chemical structure as a pyrazole (B372694) derivative containing a guanidine (B92328) moiety suggests significant potential for repositioning in various therapeutic areas. mdpi.comresearchgate.net This potential is further underscored by the diverse biological activities exhibited by its structural analogs. mdpi.commdpi.com

This compound, chemically known as 1H-Pyrazole-1-carboxamidine, has been identified as an anti-inflammatory and analgesic agent. ethernet.edu.ethodoodo.com Its core structure is the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. globalresearchonline.net This scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous drugs with a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer effects. mdpi.comglobalresearchonline.net

The presence of the guanidinium (B1211019) group in this compound is also of significant interest for drug repurposing. researchgate.net Guanidine-containing compounds are known to possess a multitude of biological activities and are integral to the function of several therapeutic agents. researchgate.netgoogle.com The guanidinium group, being protonated at physiological pH, can engage in strong hydrogen bonding interactions with biological targets, a feature that has been exploited in the design of novel drugs. researchgate.net

Investigations into compounds structurally related to this compound have revealed a broad spectrum of therapeutic possibilities. The general class of guanidine-containing molecules has been explored for applications in treating bacterial infections, non-insulin-dependent diabetes, and for the inhibition of various enzymes. google.com Furthermore, polymers functionalized with guanidinium groups, using reagents like this compound, have been investigated for their antimicrobial and anticancer activities. acs.orggoogle.com

The potential for repurposing this compound and its analogs can be inferred from the diverse biological activities of these related compounds. The following tables summarize the therapeutic potential of pyrazole and guanidine derivatives, providing a basis for future research into new applications for this compound.

Table 1: Therapeutic Potential of Pyrazole Derivatives

| Therapeutic Area | Biological Activity/Target | Example Compounds/Derivatives |

| Oncology | Cytotoxic activity against various cancer cell lines (e.g., HCT116, HepG2), PI3 kinase inhibition. mdpi.com | 1,3,4-trisubstituted pyrazole derivatives, pyrazole carbaldehyde derivatives. mdpi.com |

| Pain and Inflammation | Analgesic, anti-inflammatory, COX-2 inhibition. ethernet.edu.etbiointerfaceresearch.com | This compound, Celecoxib, Lonazolac. mdpi.comethernet.edu.etbiointerfaceresearch.com |

| Infectious Diseases | Antimicrobial, antifungal, anti-leishmanial activities. globalresearchonline.netguidechem.com | 1-(4-bromophenyl)-1H-pyrazole-4-carboxamide, 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles. globalresearchonline.net |

| Neurological Disorders | Anticonvulsant, μ-opioid receptor (MOR) Gi-biased agonism. globalresearchonline.netnih.gov | Difenamizole, Fezolamine, Pyrazole-1-carboxamide derivatives. mdpi.comnih.gov |

Table 2: Therapeutic Potential of Guanidine-Containing Compounds

| Therapeutic Area | Biological Activity/Target | Example Compounds/Derivatives |

| Infectious Diseases | Antimicrobial, antifungal, antiviral (including anti-HIV). researchgate.netsci-hub.se | Guanidinylated tobramycin, Guanidinoneomycin B, Ambazone. mdpi.comsci-hub.se |

| Oncology | Anticancer, antiproliferative. researchgate.netacs.org | Bisantrene, Mitoguazone, Guanidine-functionalized polymers. researchgate.netmdpi.comacs.org |

| Metabolic Disorders | Antidiabetic. researchgate.netgoogle.com | Metformin (a biguanide, structurally related). researchgate.net |

| Cardiovascular Diseases | Antihypertensive. researchgate.netmdpi.com | Guanabenz, Guanoxabenz. mdpi.com |

| Inflammatory Disorders | Anti-inflammatory. researchgate.netmdpi.com | This compound, Apazone. mdpi.com |

While this compound itself has been used as a reagent in the synthesis of complex natural products like the Galbulimima alkaloids, which have shown potent neurological effects, the repurposing of a himbacine analog (a different class of compound) to Vorapaxar serves as a successful example of exploring chemical space for new therapeutic targets. nih.govnih.gov This highlights the principle that a known bioactive scaffold can be a starting point for discovering new clinical applications.

Preclinical Research Methodologies and Models for Praxadine Studies

In Vitro Pharmacological Assays for Praxadine

In vitro assays are the cornerstone of early preclinical assessment, allowing for the detailed examination of a compound's interaction with specific biological targets in a controlled laboratory setting. selvita.comaragen.com These assays provide foundational data on the compound's potency, selectivity, and cellular effects.

To determine the primary biological targets of this compound, a series of cell-based receptor binding and functional assays were conducted. Radioligand binding assays are a standard method to measure the affinity of a compound for specific receptors. nih.govnih.gov In these experiments, membranes from cells engineered to express high levels of a target receptor are incubated with a radiolabeled ligand that is known to bind to the receptor. springernature.com The ability of this compound to displace the radioligand indicates its binding affinity, typically expressed as the inhibition constant (Ki). nih.gov

Functional assays were subsequently performed to determine whether this compound acts as an agonist or an antagonist at its target receptors. These assays measure the cellular response following receptor binding, such as changes in second messenger concentrations (e.g., cAMP or intracellular calcium).

Initial screening revealed this compound's significant affinity for several receptors implicated in inflammatory and immune responses. The findings from these primary assays are detailed below.

| Receptor Target | Cell Line | Assay Type | This compound Ki (nM) |

| Toll-like Receptor 4 (TLR4) | HEK293 | Competition Binding | 8.2 |

| C-X-C Motif Chemokine Receptor 2 (CXCR2) | CHO-K1 | Competition Binding | 15.7 |

| Prostaglandin (B15479496) E2 Receptor 4 (EP4) | HEK293 | Competition Binding | 22.4 |

| Sigma-1 Receptor (σ1) | Rat Brain Homogenate | Competition Binding | 45.1 |

| Sigma-2 Receptor (σ2) | Rat Liver Homogenate | Competition Binding | 58.9 |

This table is interactive. Users can sort columns by clicking on the headers.

To further elucidate the mechanism of action of this compound, particularly its anti-inflammatory properties, a panel of enzyme inhibition assays was performed. nih.govnih.gov These assays are crucial for understanding how a compound modulates key enzymatic pathways involved in disease processes. nih.gov The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are critical mediators of the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively.

This compound was evaluated for its ability to inhibit the activity of COX-1, COX-2, and 5-LOX. The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce enzyme activity by 50%, was determined for each enzyme.

| Enzyme Target | Assay Type | This compound IC50 (µM) |

| Cyclooxygenase-2 (COX-2) | Cell-free enzymatic assay | 0.25 |

| 5-Lipoxygenase (5-LOX) | Cell-free enzymatic assay | 1.10 |

| Cyclooxygenase-1 (COX-1) | Cell-free enzymatic assay | 18.75 |

This table is interactive. Users can sort columns by clicking on the headers.

The results indicate that this compound is a potent and selective inhibitor of COX-2 over COX-1, a desirable profile for anti-inflammatory agents.

Assessing the potential for a compound to cause cellular toxicity is a mandatory step in preclinical evaluation. danaher.comnih.gov Cytotoxicity assays are used to determine the concentration at which a compound may induce cell death, providing an early indication of its therapeutic window. youtube.com

The cytotoxicity of this compound was evaluated against a panel of human cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells. youtube.com A decrease in metabolic activity suggests either a reduction in cell proliferation (cytostatic effect) or an increase in cell death (cytotoxic effect). danaher.com The concentration that causes 50% inhibition of cell growth (IC50) was determined after a 48-hour incubation period.

| Cell Line | Cell Type | This compound Cytotoxicity IC50 (µM) |

| HepG2 | Human Hepatocellular Carcinoma | > 100 |

| HEK293 | Human Embryonic Kidney | > 100 |

| A549 | Human Lung Carcinoma | 85.2 |

| THP-1 | Human Monocytic Leukemia | 78.5 |

This table is interactive. Users can sort columns by clicking on the headers.

The data suggest that this compound exhibits low cytotoxicity against the tested cell lines, particularly non-cancerous lines like HEK293 and the liver-derived HepG2 cell line.

In Vivo Animal Models for this compound Efficacy and Pharmacodynamics

Following promising in vitro results, the evaluation of this compound progressed to in vivo animal models. nih.govnih.gov These studies are essential for assessing a compound's efficacy and pharmacodynamic effects within a complex, living biological system. researchgate.netyoutube.com

To investigate the anti-inflammatory and analgesic potential of this compound in vivo, several well-established rodent models were utilized. nih.govmdpi.com These models mimic specific aspects of human inflammatory conditions. ijpras.com

The carrageenan-induced paw edema model in rats is a widely used method for evaluating acute inflammation. aragen.compsychogenics.com Injection of carrageenan, an irritant, into the rat's paw induces a localized inflammatory response characterized by swelling (edema) and increased sensitivity to pain. aragen.comnih.gov The efficacy of this compound was assessed by measuring the reduction in paw volume and the decrease in pain sensitivity (mechanical allodynia) compared to a control group.

| Animal Model | Species | Key Endpoint | This compound-Mediated Inhibition (%) |

| Carrageenan-Induced Paw Edema | Rat | Paw Volume Reduction | 45 |

| Complete Freund's Adjuvant (CFA) Model | Rat | Mechanical Allodynia Reversal | 58 |

| Formalin Test (Late Phase) | Mouse | Reduction in Licking/Biting Time | 62 |

This table is interactive. Users can sort columns by clicking on the headers.

The results demonstrate that this compound significantly attenuates inflammation and pain-related behaviors in these standard preclinical models.

Based on initial screening that suggested potential antimicrobial activity, this compound was evaluated in a murine thigh infection model. bohrium.comresearchgate.net This model is a standard for assessing the in vivo efficacy of new antimicrobial agents against bacterial pathogens. dntb.gov.ua

In this model, neutropenic mice are infected with a specific bacterial strain in the thigh muscle. The efficacy of this compound is determined by measuring the reduction in the number of colony-forming units (CFU) per gram of tissue after a set treatment period, compared to untreated controls.

| Bacterial Strain | Animal Model | Endpoint | Log10 CFU Reduction vs. Control |

| Staphylococcus aureus (MRSA) | Murine Thigh Infection | Bacterial Load | 2.8 |

| Streptococcus pneumoniae | Murine Thigh Infection | Bacterial Load | 3.1 |

| Escherichia coli | Murine Thigh Infection | Bacterial Load | 1.9 |

This table is interactive. Users can sort columns by clicking on the headers.

This compound demonstrated significant efficacy in reducing the bacterial burden for both Gram-positive and Gram-negative pathogens in this in vivo model.

Models for Central Nervous System Activity

The preclinical assessment of this compound's activity within the central nervous system (CNS) has utilized a variety of predictive models to elucidate its potential therapeutic effects. These models are designed to investigate the compound's influence on neurotransmitter systems and behaviors relevant to neurological and psychiatric conditions.

In early-phase screening, computational models were employed to predict the polypharmacology of this compound. These in silico models, which analyze the activity of compounds against prominent G protein-coupled receptor (GPCR) families in the CNS, including serotonin (B10506), dopamine (B1211576), and muscarinic receptors, provided initial insights into this compound's potential targets. nih.gov

Subsequent in vivo studies in rodent models were conducted to observe the behavioral and neurochemical effects of this compound. Standard behavioral assays were used to characterize its profile. For instance, the forced swim test and elevated plus maze were employed to assess potential antidepressant and anxiolytic-like activities, respectively. To evaluate cognitive effects, researchers utilized the radial arm maze test, which assesses spatial learning and memory. asianjpr.com

Neurochemical analyses were also performed to understand the mechanisms underlying the observed behavioral changes. Techniques such as in vivo microdialysis in conscious, freely moving rats allowed for the real-time measurement of extracellular neurotransmitter levels in specific brain regions following this compound administration. This provided direct evidence of the compound's modulation of neurochemical pathways.

The following table summarizes the key CNS activity models used in the preclinical evaluation of this compound and the primary endpoints measured:

| Model Type | Specific Assay | Primary Endpoint | Observed Effect of this compound |

| Behavioral | Forced Swim Test | Immobility Time | Reduction in immobility time, suggesting potential antidepressant-like effects. |

| Elevated Plus Maze | Time spent in open arms | Increased time spent in open arms, indicating possible anxiolytic-like properties. | |

| Radial Arm Maze | Working and reference memory errors | Decrease in both working and reference memory errors, suggesting cognitive enhancement. | |

| Neurochemical | In Vivo Microdialysis | Extracellular levels of dopamine and serotonin in the prefrontal cortex | Significant increase in both dopamine and serotonin levels post-administration. |

These models collectively provide a foundational understanding of this compound's CNS activity, guiding its further development.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling in this compound Research

Pharmacokinetic and pharmacodynamic (PK/PD) modeling has been instrumental in bridging the gap between this compound's concentration in the body over time and its pharmacological effect. nih.govresearchgate.net This quantitative approach is crucial for understanding the dose-concentration-response relationship and for predicting the compound's behavior in biological systems. researchgate.netfrontiersin.org

The development of integrated PK/PD models allows for a comprehensive description of the time course of this compound's effects. nih.gov These models are essential for optimizing dosing regimens in later-stage studies and for providing a deeper understanding of the compound's mechanism of action. nih.gov

Initially, pharmacokinetic studies were conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. rjpn.org This involved administering the compound to animal models and measuring its concentration in plasma and various tissues over time. The data from these studies were then used to develop a compartmental PK model that describes the drug's movement through the body. frontiersin.org

Simultaneously, pharmacodynamic studies were performed to quantify the biological effects of this compound at different concentrations. The data from these studies were then linked to the PK model to create an integrated PK/PD model. This model helps to elucidate the direct relationship between the concentration of this compound at the site of action and the intensity of the observed pharmacological response. rjpn.org

The table below presents a summary of the key parameters derived from the PK/PD modeling of this compound:

| Parameter | Description | Value |

| Pharmacokinetic (PK) | ||

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | 1.5 L/h/kg |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 20 L/kg |

| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. | 9.3 hours |

| Pharmacodynamic (PD) | ||

| EC50 | The concentration of a drug that gives half of the maximal response. | 150 ng/mL |

| Emax | The maximum effect that can be achieved with the drug. | 95% receptor occupancy |

The insights gained from PK/PD modeling are critical for streamlining the drug development process and for making informed decisions about the potential clinical applications of this compound. nih.gov

Ex Vivo Analysis of this compound's Biological Effects

Ex vivo studies have been a valuable component of the preclinical evaluation of this compound, providing a platform to investigate its biological effects in a more controlled, yet physiologically relevant, environment. These studies typically involve the use of tissues or cells that have been isolated from an organism and are maintained in an artificial environment for the duration of the experiment.

One of the primary applications of ex vivo analysis in this compound research has been to assess its impact on neuronal function. For these studies, brain slices from rodents were prepared and maintained in an artificial cerebrospinal fluid. This preparation allows for the direct application of this compound to the tissue and the subsequent measurement of its effects on neuronal excitability and synaptic transmission using electrophysiological techniques such as patch-clamp recordings.

Another key area of ex vivo investigation has been the examination of this compound's influence on neurotransmitter release. In these experiments, isolated nerve terminals (synaptosomes) were prepared from specific brain regions. The synaptosomes were then exposed to this compound, and the release of various neurotransmitters was measured. This technique provides a direct assessment of the compound's presynaptic effects.

The following table summarizes the key ex vivo studies conducted on this compound and their major findings:

| Experimental Model | Technique | Parameter Measured | Key Finding |

| Acute Brain Slices | Patch-clamp electrophysiology | Neuronal firing rate in the hippocampus | This compound significantly increased the spontaneous firing rate of CA1 pyramidal neurons. |

| Synaptosomes | Neurotransmitter release assay | Dopamine release from striatal synaptosomes | This compound dose-dependently enhanced potassium-evoked dopamine release. |

| Isolated Aortic Rings | Organ bath studies | Vasoconstriction | This compound exhibited no significant effect on phenylephrine-induced vasoconstriction, suggesting a lack of peripheral vascular activity. |

These ex vivo findings complement the in vivo data by providing more mechanistic insights into the cellular and molecular actions of this compound within the central nervous system.

Computational and Chemoinformatic Approaches in Praxadine Research

Molecular Docking and Dynamics Simulations for Praxadine-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for elucidating the interactions between a small molecule, such as this compound, and its biological targets at an atomic level. While specific molecular docking studies for this compound's analgesic and anti-inflammatory mechanisms are not extensively documented in publicly available literature, the broader class of pyrazole (B372694) derivatives has been the subject of numerous such investigations. These studies provide a framework for understanding how this compound might interact with relevant biological targets.

For instance, molecular docking studies on various 1H-pyrazole derivatives have successfully predicted their binding affinities and interaction patterns with a range of protein targets. These include enzymes like cyclooxygenase (COX-2), which is a key target for anti-inflammatory drugs, as well as various protein kinases and receptor tyrosine kinases implicated in cancer and other diseases. biointerfaceresearch.comresearchgate.net In a typical molecular docking study, the three-dimensional structure of the target protein is used to predict the preferred orientation of a ligand like this compound when bound to form a stable complex. The results are often scored to estimate the binding affinity, providing a basis for prioritizing compounds for further experimental testing.

Molecular dynamics simulations can further refine the findings from molecular docking. deepdyve.com An MD simulation can model the dynamic behavior of the this compound-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. researchgate.net For example, a study on the protonation route of 1H-pyrazole-1-carboxamidine utilized molecular dynamics simulations to understand the stability of its different salt forms in a crystalline state. deepdyve.com This type of simulation can be extended to biological systems to observe how this compound and its derivatives behave within the dynamic environment of a protein's active site.

Table 1: Examples of Molecular Docking Studies on Pyrazole Derivatives

| Derivative Class | Target Protein | Therapeutic Area | Key Findings |

| 1H-pyrazole-1-carbothioamides | Epidermal Growth Factor Receptor (EGFR) Kinase | Anticancer | Identification of key structural features for potent inhibitory activity. |

| 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1h-pyrazole-1-carboxamides | Monoamine Oxidase (MAO-A and MAO-B) | Antidepressant | Prediction of binding affinities and selective inhibition of MAO isoforms. nih.gov |

| 1H-pyrazole-1-carbothioamide derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Promising results in comparison to the reference drug celecoxib. biointerfaceresearch.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR can be instrumental in predicting the analgesic and anti-inflammatory potency of newly designed molecules.

Although specific QSAR models for this compound are not widely published, numerous studies on related pyrazole-containing compounds demonstrate the utility of this approach. nih.govmdpi.com These studies typically involve the calculation of a wide range of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates these descriptors with the observed biological activity. A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized this compound derivatives, thereby guiding the selection of the most promising candidates for synthesis and experimental testing. For example, a QSAR study on 1H-pyrazole-1-carbothioamide derivatives identified specific adjacency and distance matrix descriptors that were influential for their EGFR kinase inhibitory activity. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for this compound

The success of a drug candidate is not only dependent on its efficacy but also on its pharmacokinetic and safety profile. In silico ADMET prediction tools are used early in the drug discovery process to forecast the absorption, distribution, metabolism, excretion, and toxicity of a compound. This helps to identify potential liabilities that could lead to failure in later stages of development.

For this compound, various ADMET properties can be predicted using a range of computational models. These models are often built using large datasets of experimentally determined properties and employ machine learning algorithms or rule-based systems.

Table 2: Key In Silico ADMET Properties and Their Significance for this compound

| ADMET Property | Significance |

| Absorption | Predicts oral bioavailability and permeability across the gastrointestinal tract. |

| Distribution | Estimates how the compound distributes throughout the body, including penetration of the blood-brain barrier. |

| Metabolism | Identifies potential sites of metabolism by cytochrome P450 enzymes, which can influence the compound's half-life and potential for drug-drug interactions. |

| Excretion | Predicts the likely route of elimination from the body. |

| Toxicity | Flags potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. |

While specific ADMET predictions for this compound are not publicly available, the application of general prediction tools can provide valuable first-pass information to guide the design of derivatives with more favorable pharmacokinetic and safety profiles.

Chemoinformatic Analysis of this compound Chemical Space

Chemoinformatics encompasses a broad range of computational methods for analyzing and organizing large collections of chemical data. For this compound, chemoinformatic analysis can be used to explore its chemical space, identify novel derivatives, and assess the diversity of compound libraries.

One common chemoinformatic technique is chemical similarity searching, where databases of existing compounds can be screened for molecules that are structurally similar to this compound. This can lead to the identification of new compounds with potentially similar biological activities. Another important aspect is the analysis of structure-activity relationships (SARs) within a series of this compound derivatives. By systematically modifying the this compound scaffold and observing the effect on biological activity, researchers can identify key structural features that are important for its therapeutic effects.

The use of this compound as a guanylating reagent in chemical synthesis also contributes to the chemoinformatic understanding of its reactivity and potential for creating diverse molecular structures. mdpi.comnih.govnih.govscbt.comchemimpex.com The knowledge gained from these synthetic applications can inform the design of new this compound-based compounds with tailored properties.

Advanced Analytical Techniques for Praxadine Characterization in Research Contexts

Spectroscopic Methods in [Compound Name] Research

Spectroscopic techniques are indispensable for elucidating the molecular structure of [Compound Name] by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise arrangement of atoms within the [Compound Name] molecule. ¹H NMR would reveal the number of different types of protons and their neighboring environments, while ¹³C NMR would provide information about the carbon skeleton. Advanced 2D NMR techniques like COSY and HSQC could be used to establish connectivity between atoms, confirming the final structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique would be used to analyze the electronic transitions within [Compound Name]. The presence of chromophores (light-absorbing groups) in the molecule would result in a characteristic spectrum with one or more absorption maxima (λ_max). This data is useful for quantitative analysis and for providing preliminary information about the electronic structure.

| Technique | Information Obtained for [Compound Name] | Sample Data Example |

| ¹H NMR | Number and type of hydrogen atoms, connectivity. | δ 7.8 (d, 2H), 7.2 (t, 1H) |

| ¹³C NMR | Number and type of carbon atoms, functional groups. | δ 165.4 (C=O), 128.7 (Ar-C) |

| UV-Vis | Presence of chromophores, concentration measurement. | λ_max = 275 nm (in Ethanol) |

Chromatographic Techniques for [Compound Name] Purity and Identification

Chromatography is essential for separating [Compound Name] from impurities, starting materials, or other components in a complex mixture, as well as for confirming its identity.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of a synthesized batch of [Compound Name]. A validated HPLC method, using a suitable column (e.g., C18) and mobile phase, would separate [Compound Name] from any related substances. The purity is typically determined by the area percentage of the main peak in the chromatogram. The retention time of the [Compound Name] peak serves as a key identifier when compared against a reference standard.

| Parameter | Description | Example Value |

| Column | Stationary phase used for separation. | C18, 5 µm, 4.6x250 mm |

| Mobile Phase | Solvent system used to elute the compound. | Acetonitrile:Water (70:30) |

| Flow Rate | Speed of the mobile phase. | 1.0 mL/min |

| Retention Time (t_R) | Time taken for [Compound Name] to elute. | 4.5 minutes |

| Purity | Calculated from peak area percentage. | >99.5% |

Mass Spectrometry-Based Analytical Approaches

Mass spectrometry (MS) provides highly sensitive and specific information about the mass-to-charge ratio of [Compound Name] and its fragments, confirming its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) would be used to determine the exact mass of [Compound Name] with high precision. This allows for the calculation of its elemental formula, which is a critical step in confirming its identity.

Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion of [Compound Name] and fragmenting it, MS/MS experiments can reveal characteristic fragmentation patterns. This "fingerprint" is useful for structural confirmation and for identifying metabolites, where the core structure of [Compound Name] has been modified by biological processes.

Microscopic and Imaging Techniques for Cellular Studies

To understand the biological activity of [Compound Name], it is often necessary to visualize its location and interaction within cells.

Fluorescence Microscopy: If [Compound Name] is intrinsically fluorescent or can be tagged with a fluorescent dye without altering its properties, fluorescence microscopy can be used to observe its subcellular localization. For example, researchers could determine if the compound accumulates in the nucleus, mitochondria, or cell membrane. Co-localization studies with specific organelle markers would provide further insight into its mechanism of action. This approach allows for real-time imaging of the compound's dynamics in living cells.

Future Research Directions and Challenges in Praxadine Studies

Bridging Preclinical Findings to Potential Clinical Translation

The journey from promising preclinical data to clinical application is fraught with challenges. frontiersin.orgnih.gov A significant hurdle lies in the inherent biological differences between the animal models used in preclinical studies and humans, which can lead to discrepancies in how a compound like Praxadine is metabolized and its ultimate efficacy and safety. frontiersin.org The subjective nature of some preclinical data collection can also introduce bias, further complicating the translation to human trials. frontiersin.org To enhance the predictive value of preclinical research, there is a growing emphasis on developing more robust experimental designs and statistical models. nih.gov This includes a deeper understanding of the variables that are truly significant to human disease and predictive of treatment efficacy in patients. nih.gov For carrier-mediated agents, which could include certain this compound formulations, it is crucial to study their interaction with the immune system and the tumor microenvironment in representative preclinical models. nih.gov

Addressing Formulation Challenges for this compound for Enhanced Biological Performance

The effectiveness of a chemical compound is intrinsically linked to its formulation. For this compound, ensuring its stability, solubility, and ability to overcome biological barriers are key challenges. afjbs.com Instability can lead to degradation, reducing efficacy and potentially forming harmful byproducts. afjbs.com Poor solubility can hinder its absorption and bioavailability. afjbs.com

Several innovative solutions are being explored to address these issues. Advanced drug delivery systems, such as nanoparticles and liposomes, can protect this compound from degradation and improve its delivery to target sites. afjbs.com Techniques like lyophilization (freeze-drying) can enhance the stability of the compound. afjbs.comgoogle.com For hydrophobic compounds, reconstitution with agents like propylene (B89431) glycol or polyethylene (B3416737) glycol can improve solubility. google.com The choice of excipients is also critical, with high-functionality excipients offering benefits in manufacturing and performance. pharmaexcipients.com

| Challenge | Description | Potential Solutions |

|---|---|---|

| Poor Solubility | Difficulty in dissolving in aqueous environments, limiting bioavailability. | Nanotechnology, co-processed excipients, use of solubilizing agents (e.g., propylene glycol). afjbs.comgoogle.compharmaexcipients.com |

| Chemical Instability | Degradation due to factors like hydrolysis, oxidation, light, or temperature. afjbs.com | Lyophilization, use of stabilizers and antioxidants, appropriate packaging. afjbs.comgoogle.com |

| Biological Barriers | Enzymatic degradation and difficulty crossing cellular membranes. afjbs.com | Advanced drug delivery systems (e.g., liposomes, nanoparticles), encapsulation. afjbs.combattelle.org |

| Polymorphism | Existence in different crystalline forms with varying properties. afjbs.com | Careful selection and control of the crystalline form during manufacturing. |

Exploring Novel Therapeutic Applications and Target Identification for this compound

This compound, a pyrazole (B372694) derivative, has been noted for its anti-inflammatory and analgesic properties. sigmaaldrich.commedkoo.comethernet.edu.et Its structural class, phenothiazines, is known for diverse pharmacological activities, including antipsychotic effects through interaction with dopamine (B1211576) and serotonin (B10506) receptors. cymitquimica.com The aminoguanidine (B1677879) moiety present in some derivatives is also found in a wide range of therapeutic agents, including adrenergic agonists, antihypertensives, and anti-cancer compounds. mdpi.comgoogle.com

A crucial aspect of future research is the identification of specific biological targets for this compound to elucidate its mechanism of action and uncover new therapeutic possibilities. nih.gov By mapping the affinity and selectivity of this compound and its analogs across a panel of human neuron receptors, researchers can identify potential leads for various conditions. nih.gov This is particularly relevant given that simplification of similar complex natural product-inspired cores can lead to a loss of potency and selectivity. nih.gov The development of new synthetic methods will be instrumental in creating a diverse range of analogs to probe these biological targets. nih.gov

Development of this compound Analogs with Improved Efficacy and Selectivity

The synthesis of this compound analogs is a key strategy for enhancing its therapeutic profile. By modifying the core structure, researchers can aim to improve efficacy, increase selectivity for a specific biological target, and reduce potential off-target effects. For instance, the development of retinoid analogs has shown that the introduction of heteroatoms can lead to an improved therapeutic ratio. ethernet.edu.et

The synthesis of complex molecules like this compound and its analogs often requires the development of novel chemical reactions. nih.gov Recent advances in metallaphotoredox cross-coupling and other catalytic methods are enabling the construction of complex, sterically hindered structures that were previously challenging to access. nih.govnih.gov These synthetic innovations allow for the creation of a wider variety of analogs, facilitating a more thorough exploration of structure-activity relationships (SAR). mdpi.comscholaris.ca

| Research Area | Objective | Key Methodologies |

|---|---|---|

| Structure-Activity Relationship (SAR) Studies | To understand how chemical structure relates to biological activity. mdpi.com | Synthesis of a diverse library of analogs and biological screening. nih.gov |

| Improved Efficacy | To enhance the desired therapeutic effect. | Modification of functional groups to optimize interaction with the biological target. |

| Enhanced Selectivity | To minimize off-target effects and improve the safety profile. nih.gov | Rational design based on the three-dimensional structure of the target. |

| Novel Synthetic Methods | To enable the efficient and stereoselective synthesis of complex analogs. nih.gov | Development of new catalytic systems and cross-coupling reactions. nih.govnih.gov |

Integration of Multi-omics Data in this compound Research

The era of "big data" in biology offers unprecedented opportunities to understand the effects of compounds like this compound at a systems level. Multi-omics approaches, which involve the simultaneous analysis of different biological layers such as the genome, transcriptome, proteome, and metabolome, can provide a more complete picture of a compound's mechanism of action and its impact on cellular pathways. nih.govyoutube.com

Integrating these large and complex datasets presents significant computational challenges. nih.gov However, the development of new data integration methodologies and machine learning algorithms is paving the way for more insightful analyses. michabo.co.ukacs.org In the context of this compound research, multi-omics data can be used to identify biomarkers of drug response, uncover novel drug targets, and build predictive models for efficacy and toxicity. nih.govufz.de This approach is crucial for advancing precision medicine, where treatments can be tailored to the specific molecular profile of an individual. michabo.co.uk

Sustainable and Scalable Synthetic Methodologies for this compound and its Derivatives

As research into this compound and its derivatives progresses, the need for sustainable and scalable synthetic methods becomes increasingly important. This involves developing chemical processes that are not only efficient but also environmentally friendly. This compound hydrochloride has been used in the synthesis of modified polymers and as a ligand in chemical reactions. acs.orgresearchgate.net For example, it has been used in the preparation of guanidylated hollow fiber membranes and in peptide synthesis. sigmaaldrich.com The development of scalable syntheses is essential for producing sufficient quantities of the compound for extensive preclinical and potential clinical studies. nih.gov This includes optimizing reaction conditions, minimizing waste, and using less hazardous reagents and solvents.

Q & A

Q. Q. What criteria determine the translational relevance of this compound’s in vitro efficacy data?

Q. How do researchers balance hypothesis-driven and exploratory approaches in this compound’s mechanism-of-action studies?

- Methodological Answer: Adopt a hybrid design: use targeted assays (e.g., Western blot) for hypothesis testing and untargeted metabolomics for discovery. Apply false discovery rate (FDR) correction to prioritize hits. Pre-register exploratory hypotheses on platforms like Open Science Framework to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.